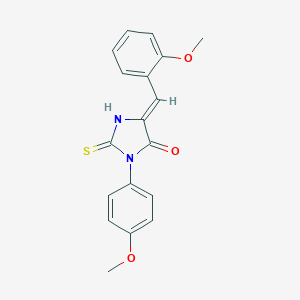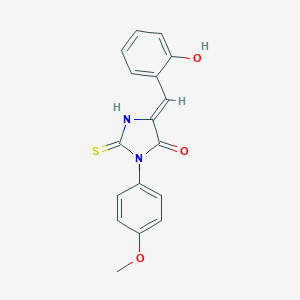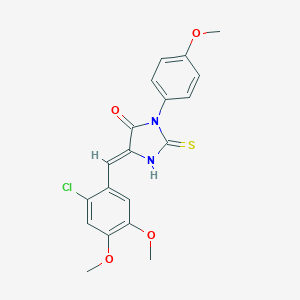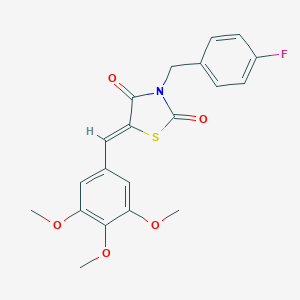![molecular formula C27H24N2O5S B307063 [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B307063.png)
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate is a chemical compound with potential applications in scientific research. It is a thiazole-based ligand that has been shown to bind to certain receptors in the body and exhibit biological activity. In
Mécanisme D'action
The mechanism of action for [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate involves binding to certain receptors in the body, such as the PPARγ receptor. This binding can lead to changes in gene expression and cellular metabolism, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate include changes in glucose and lipid metabolism, as well as potential anti-inflammatory effects. This compound has been shown to increase insulin sensitivity and decrease plasma glucose levels in animal models. It has also been shown to decrease levels of certain inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate for lab experiments is its potential as a tool for studying glucose and lipid metabolism. It may also have potential as an anti-inflammatory agent for certain applications. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate include further studies on its mechanism of action and potential side effects. It may also be of interest to investigate its potential as a therapeutic agent for conditions such as diabetes and inflammation. Additionally, modifications to the compound structure may lead to improved activity and selectivity for certain receptors.
Méthodes De Synthèse
The synthesis method for [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate involves several steps. One approach involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-ethoxy-4-aminophenol to form the corresponding amide. The amide is then reacted with 2-(4-methoxyanilino)-4-oxo-1,3-thiazole-5-carbaldehyde in the presence of a base to form the final product.
Applications De Recherche Scientifique
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate has potential applications in scientific research as a ligand for certain receptors in the body. It has been shown to exhibit activity at the PPARγ receptor, which is involved in glucose and lipid metabolism. This compound may also have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain cytokines.
Propriétés
Nom du produit |
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate |
|---|---|
Formule moléculaire |
C27H24N2O5S |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-23-15-18(7-14-22(23)34-26(31)19-8-5-17(2)6-9-19)16-24-25(30)29-27(35-24)28-20-10-12-21(32-3)13-11-20/h5-16H,4H2,1-3H3,(H,28,29,30)/b24-16- |
Clé InChI |
QVTWIFXIFULGHS-JLPGSUDCSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)




![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)

![(5-Bromo-2-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307004.png)